molecular formula C26H26FN5O2 B2905967 7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 923107-28-2

7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Cat. No.: B2905967
CAS No.: 923107-28-2
M. Wt: 459.525
InChI Key: SFAYORBKEFLIJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[4,3-c]pyridin-3-one class, characterized by a fused bicyclic core with a pyrazole ring and a pyridinone moiety. Key structural features include:

  • Position 2: A phenyl group.
  • Position 5: A propyl chain.
  • Position 7: A 4-(2-fluorophenyl)piperazine-1-carbonyl substituent.

The 2-fluorophenyl group on the piperazine ring is a critical pharmacophore, often enhancing binding affinity and metabolic stability in drug design . The propyl chain at position 5 may influence lipophilicity and pharmacokinetic properties.

Properties

IUPAC Name

7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-phenyl-5-propylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN5O2/c1-2-12-29-17-20(24-21(18-29)26(34)32(28-24)19-8-4-3-5-9-19)25(33)31-15-13-30(14-16-31)23-11-7-6-10-22(23)27/h3-11,17-18H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAYORBKEFLIJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The synthesis begins with the preparation of 2-fluorophenylpiperazine.

    Coupling Reaction: The 2-fluorophenylpiperazine is then coupled with a suitable carbonyl compound to form the piperazine-1-carbonyl intermediate.

    Cyclization: The intermediate undergoes cyclization with a pyrazolopyridine precursor to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest. Studies have shown that derivatives of this compound exhibit activity against certain types of cancer cells and infectious agents .

Medicine

In medicine, the compound is investigated for its therapeutic potential. It has shown promise as an anti-inflammatory and analgesic agent. Additionally, its ability to cross the blood-brain barrier makes it a candidate for the treatment of neurological disorders .

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells . Additionally, its interaction with neurotransmitter receptors in the brain can result in analgesic and anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazolo-Pyridinone Derivatives

Compound Name Core Structure Position 5 Substituent Piperazine Substituent Molecular Weight Key Features
7-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one Pyrazolo[4,3-c]pyridin-3-one Propyl 2-Fluorophenyl carbonyl Not reported Enhanced metabolic stability due to fluorine; moderate lipophilicity
7-(4-(Furan-2-carbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one Pyrazolo[4,3-c]pyridin-3-one 2-Methoxyethyl Furan-2-carbonyl ~491 (estimated) Increased hydrophilicity from methoxyethyl; furan may reduce metabolic stability
5-Isopropyl-2-phenyl-7-(4-(2-propylpentanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one Pyrazolo[4,3-c]pyridin-3-one Isopropyl 2-Propylpentanoyl 491.6 Higher lipophilicity from branched alkyl chains; potential prolonged half-life
SK3530 (PDE5 inhibitor analog) Pyrrolo[3,2-d]pyrimidin-4-one Ethyl Hydroxyethyl-piperazine sulfonyl 583.7 Extensive hepatic metabolism; N-dealkylation and hydroxylation pathways

Pharmacological and Metabolic Insights

A. Piperazine Substituent Effects

  • 2-Fluorophenyl vs. Furan-2-carbonyl : Fluorine in the target compound likely improves metabolic stability by resisting oxidative degradation compared to the furan group in ’s analog .
  • Piperazine Carbonyl vs. Sulfonyl : Piperazine carbonyl derivatives (target compound) may exhibit different receptor-binding profiles compared to sulfonyl-containing PDE inhibitors like sildenafil analogs (–6). Sulfonyl groups enhance solubility but may increase renal excretion .

B. Position 5 Substituent Impact

  • Propyl vs.
  • Propyl vs. Isopropyl : Branched isopropyl groups () may reduce enzymatic degradation compared to linear propyl chains, as seen in protease-resistant drug designs .

C. Metabolic Pathways

  • The target compound’s fluorophenyl group may slow CYP450-mediated oxidation, a common metabolic pathway for piperazine derivatives .
  • In contrast, SK3530 () undergoes rapid N-dealkylation and hydroxylation, with 91% fecal excretion due to hepatobiliary clearance. The target compound’s propyl chain may similarly favor hepatic clearance over renal excretion .

Biological Activity

7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and synthetic pathways.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • A fluorophenyl group .
  • A piperazine ring connected to a carbonyl moiety.
  • A pyrazolopyridine core .

This structure allows for diverse interactions with biological targets, which is crucial for its pharmacological properties.

PropertyValue
Molecular FormulaC26H26FN5O3
Molecular Weight475.5 g/mol
CAS Number921514-98-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may inhibit certain kinases involved in cell proliferation, leading to reduced growth in cancer cells. The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to target proteins.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines.

  • Cell Lines Tested :
    • Breast Cancer (MCF-7)
    • Colon Cancer (HT-29)
    • Lung Cancer (A549)
    • Melanoma
  • Efficacy :
    • The compound demonstrated a GI50 (growth inhibition) value as low as 0.1 μM against melanoma and breast cancer cell lines, indicating potent activity .

Case Studies

A study on related compounds demonstrated that fluorinated derivatives of pyrazolo[4,3-c]pyridine exhibited enhanced biological activity due to improved metabolic stability and receptor binding profiles. The results suggested that modifications in the aryl substituents could lead to significant changes in antiproliferative potency .

Synthetic Pathways

The synthesis of this compound typically involves several key steps:

  • Preparation of Piperazine Derivative : Starting with commercially available 2-fluorophenylpiperazine.
  • Coupling Reaction : The piperazine derivative is coupled with a suitable carbonyl compound.
  • Cyclization : The resulting intermediate undergoes cyclization with a pyrazolopyridine precursor to yield the final product.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-pyrazolo[4,3-c]pyridin-3-one?

  • Methodological Answer : Synthesis typically involves multi-step reactions. For example, coupling a piperazine derivative (e.g., 2-(4-fluorophenyl)piperazine) with a pyrazolo-pyridinone core via a carbonyl linker. Reaction optimization may use coupling agents like EDCI/HOBt in anhydrous DCM or THF under nitrogen. Progress is monitored via TLC or HPLC, with purification via column chromatography (silica gel, gradient elution) .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) verifies molecular weight. For crystalline derivatives, single-crystal X-ray diffraction (e.g., Cu-Kα radiation, 293 K) resolves bond lengths/angles and confirms piperazine-pyridinone orientation .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Methodological Answer : Screen for activity in neurological pathways (e.g., serotonin/dopamine receptor binding assays) due to structural similarity to piperazine-based modulators . Use in vitro models (e.g., SH-SY5Y cells) for neuroprotective effects, with IC50 determination via fluorometric or luminescent assays. Include positive controls like known PDE4 inhibitors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?

  • Methodological Answer : Perform dose-response studies to clarify potency discrepancies. Use molecular docking simulations (e.g., AutoDock Vina) to compare binding affinities across receptor isoforms. Validate with knockout cell lines to isolate target specificity. Cross-reference with structural analogs (e.g., triazole or pyrimidine derivatives) to identify activity trends .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

  • Methodological Answer : Modify the propyl group at position 5 to introduce polar substituents (e.g., hydroxyl or methoxy) while retaining piperazine-carbonyl interactions. Use co-solvency (PEG-400/Cremophor EL) or nanoparticle encapsulation for aqueous formulations. Monitor plasma stability via LC-MS/MS pharmacokinetic profiling .

Q. How should researchers design experiments to confirm target engagement in complex biological systems?

  • Methodological Answer : Employ photoaffinity labeling with a radiolabeled (e.g., tritiated) analog to track protein binding. Pair with pull-down assays and Western blotting to identify off-target interactions. Validate using surface plasmon resonance (SPR) for real-time binding kinetics .

Q. What analytical methods address batch-to-batch variability in synthesis?

  • Methodological Answer : Implement QC protocols with HPLC-PDA (≥95% purity threshold) and chiral chromatography to detect enantiomeric impurities. Use DSC/TGA to assess crystallinity and stability. For critical intermediates, apply in-line FTIR to monitor reaction progress and minimize side products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.